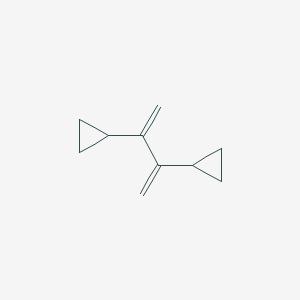
1,1'-(Buta-1,3-diene-2,3-diyl)dicyclopropane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,3-Dicyclopropyl-1,3-butadiene is an organic compound characterized by the presence of two cyclopropyl groups attached to a 1,3-butadiene backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: 2,3-Dicyclopropyl-1,3-butadiene can be synthesized through the thermal cyclodimerization of 2-cyclopropyl-1,3-butadiene. This process involves heating the precursor compound at temperatures ranging from 160°C to 200°C . The reaction conditions must be carefully controlled to ensure the formation of the desired product.
Industrial Production Methods: While specific industrial production methods for 2,3-dicyclopropyl-1,3-butadiene are not extensively documented, the synthesis typically involves similar thermal cyclodimerization processes used in laboratory settings. The scalability of these methods would depend on the availability of starting materials and the optimization of reaction conditions.
Chemical Reactions Analysis
Types of Reactions: 2,3-Dicyclopropyl-1,3-butadiene undergoes several types of chemical reactions, including:
Cycloaddition Reactions: This compound can participate in Diels-Alder reactions, forming cyclohexene derivatives.
Common Reagents and Conditions:
Cycloaddition Reactions: Typically involve dienophiles and may require catalysts to facilitate the reaction.
Isomerization: High temperatures are necessary to induce the isomerization process.
Major Products:
Cycloaddition Reactions: Cyclohexene derivatives.
Isomerization: Cyclopentene derivatives.
Scientific Research Applications
2,3-Dicyclopropyl-1,3-butadiene has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Material Science: The unique structural properties of this compound make it a candidate for the development of new materials with specific mechanical and chemical properties.
Catalysis: It can be used in the study of catalytic processes, particularly those involving cycloaddition reactions.
Mechanism of Action
The mechanism of action of 2,3-dicyclopropyl-1,3-butadiene in chemical reactions involves the interaction of its conjugated diene system with various reagents. In cycloaddition reactions, the compound acts as a diene, reacting with dienophiles to form cyclohexene derivatives. The isomerization process involves the thermal opening of the cyclopropane rings, leading to the formation of cyclopentene derivatives .
Comparison with Similar Compounds
2-Cyclopropyl-1,3-butadiene: Shares a similar structure but with only one cyclopropyl group.
1,3-Butadiene: The parent compound without any cyclopropyl groups.
Uniqueness: 2,3-Dicyclopropyl-1,3-butadiene is unique due to the presence of two cyclopropyl groups, which impart distinct chemical reactivity and structural properties compared to its analogs. This makes it particularly valuable in the study of cycloaddition reactions and the development of new materials .
Properties
CAS No. |
80393-10-8 |
|---|---|
Molecular Formula |
C10H14 |
Molecular Weight |
134.22 g/mol |
IUPAC Name |
3-cyclopropylbuta-1,3-dien-2-ylcyclopropane |
InChI |
InChI=1S/C10H14/c1-7(9-3-4-9)8(2)10-5-6-10/h9-10H,1-6H2 |
InChI Key |
IIPBKXNAELECML-UHFFFAOYSA-N |
Canonical SMILES |
C=C(C1CC1)C(=C)C2CC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(1S,4S)-4-[tert-butyl(dimethyl)silyl]oxycyclopent-2-en-1-ol](/img/structure/B14416300.png)
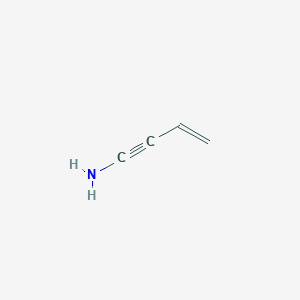

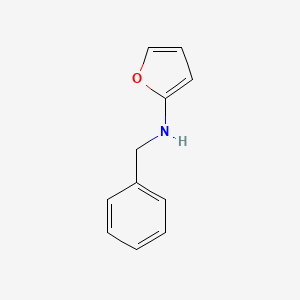
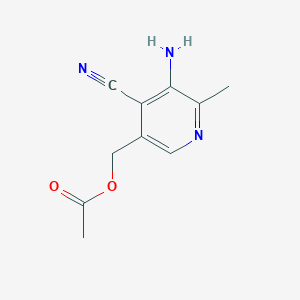
![1-[6-(Prop-2-en-1-yl)-3,4-dihydroquinolin-1(2H)-yl]ethan-1-one](/img/structure/B14416348.png)
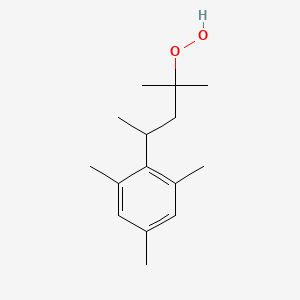
![4-[4-(2-Chloro-1,1,2-trifluoroethoxy)phenoxy]aniline](/img/structure/B14416356.png)
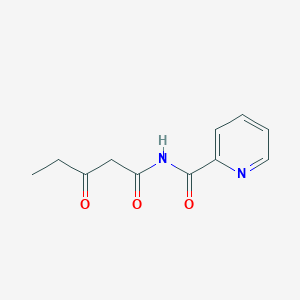
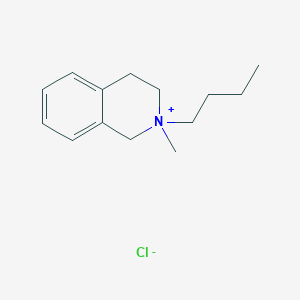
silane](/img/structure/B14416372.png)
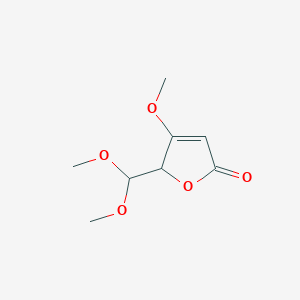
![2-Methyl-2-azaspiro[5.5]undeca-1,8-dien-2-ium iodide](/img/structure/B14416382.png)
![2,2-Dimethyl-1,5-dioxaspiro[5.5]undecane](/img/structure/B14416396.png)
